molecular formula C14H8BrF2NO5 B8164483 Methyl 4-bromo-5-(2,4-difluorophenoxy)-2-nitrobenzoate

Methyl 4-bromo-5-(2,4-difluorophenoxy)-2-nitrobenzoate

Cat. No. B8164483
M. Wt: 388.12 g/mol
InChI Key: WGSNAIBBIJNJLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09296741B2

Procedure details

Oxalyl chloride (1.4 mL, 16.6 mmol) was added dropwise to a 0° C. suspension of Example 324a (5.47 g, 14.6 mmol) and dichloromethane (65 mL). 3 drops dimethylformamide was added and the reaction mixture was stirred at ambient temperature for 2 hours. After cooling to 0° C., methanol (12 mL, 296 mmol) was added dropwise. The solution was stirred for 15 minutes at 0° C. and for 2.5 hours at ambient temperature. The solution was diluted with dichloromethane and was washed with water, saturated aqueous sodium bicarbonate, saturated aqueous sodium chloride, dried over anhydrous sodium sulfate, filtered and concentrated to afford the title compound (5.42 g, 96% yield).
Quantity
1.4 mL
Type
reactant
Reaction Step One
Name
suspension
Quantity
5.47 g
Type
reactant
Reaction Step One
Quantity
65 mL
Type
solvent
Reaction Step One
Quantity
12 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
96%

Identifiers

REACTION_CXSMILES
[C:1](Cl)(=O)C(Cl)=O.[Br:7][C:8]1[C:16]([O:17][C:18]2[CH:23]=[CH:22][C:21]([F:24])=[CH:20][C:19]=2[F:25])=[CH:15][C:11]([C:12]([OH:14])=[O:13])=[C:10]([N+:26]([O-:28])=[O:27])[CH:9]=1.CO>CN(C)C=O.ClCCl>[Br:7][C:8]1[C:16]([O:17][C:18]2[CH:23]=[CH:22][C:21]([F:24])=[CH:20][C:19]=2[F:25])=[CH:15][C:11]([C:12]([O:14][CH3:1])=[O:13])=[C:10]([N+:26]([O-:28])=[O:27])[CH:9]=1

Inputs

Step One
Name
Quantity
1.4 mL
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Name
suspension
Quantity
5.47 g
Type
reactant
Smiles
BrC1=CC(=C(C(=O)O)C=C1OC1=C(C=C(C=C1)F)F)[N+](=O)[O-]
Name
Quantity
65 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
12 mL
Type
reactant
Smiles
CO
Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
CN(C=O)C
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred at ambient temperature for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling to 0° C.
STIRRING
Type
STIRRING
Details
The solution was stirred for 15 minutes at 0° C. and for 2.5 hours at ambient temperature
Duration
2.5 h
WASH
Type
WASH
Details
was washed with water, saturated aqueous sodium bicarbonate, saturated aqueous sodium chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
BrC1=CC(=C(C(=O)OC)C=C1OC1=C(C=C(C=C1)F)F)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 5.42 g
YIELD: PERCENTYIELD 96%
YIELD: CALCULATEDPERCENTYIELD 95.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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